molecular formula C16H10Br2N2O2S B10962855 (5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B10962855
M. Wt: 454.1 g/mol
InChI Key: KZBNNKOHOLEGRZ-ZSOIEALJSA-N
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Description

The compound (5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic molecule characterized by the presence of bromine atoms, a thiazole ring, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Condensation Reaction: The final step involves the condensation of the brominated thiazole with 4-bromoaniline and 5-bromo-2-hydroxybenzaldehyde under basic or acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties against bacteria and fungi.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.

Medicine

    Anti-inflammatory: The compound may possess anti-inflammatory properties, useful in the treatment of inflammatory diseases.

    Anticancer: Preliminary studies might indicate its potential as an anticancer agent by inducing apoptosis in cancer cells.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Dye Synthesis: It can be a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.

    Anticancer Activity: The compound could induce apoptosis through the activation of caspases or by generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(4-chloroanilino)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one: Similar structure but with chlorine atoms instead of bromine.

    (5Z)-2-(4-fluoroanilino)-5-[(5-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one: Fluorine atoms replace bromine atoms.

Uniqueness

    Bromine Atoms: The presence of bromine atoms can significantly influence the compound’s reactivity and biological activity compared to its chloro or fluoro analogs.

    Hydroxyphenyl Group: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of (5Z)-2-(4-bromoanilino)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C16H10Br2N2O2S

Molecular Weight

454.1 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-bromophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10Br2N2O2S/c17-10-1-4-12(5-2-10)19-16-20-15(22)14(23-16)8-9-7-11(18)3-6-13(9)21/h1-8,21H,(H,19,20,22)/b14-8-

InChI Key

KZBNNKOHOLEGRZ-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/S2)Br

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)O)S2)Br

Origin of Product

United States

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